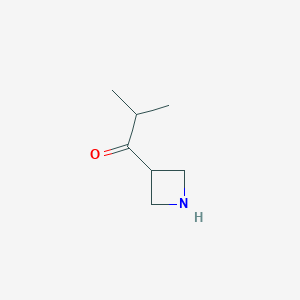

1-(Azetidin-3-yl)-2-methylpropan-1-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H13NO |

|---|---|

Molecular Weight |

127.18 g/mol |

IUPAC Name |

1-(azetidin-3-yl)-2-methylpropan-1-one |

InChI |

InChI=1S/C7H13NO/c1-5(2)7(9)6-3-8-4-6/h5-6,8H,3-4H2,1-2H3 |

InChI Key |

WKFVZUNQJGZQCX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(=O)C1CNC1 |

Origin of Product |

United States |

Chemical Reactivity and Transformations of 1 Azetidin 3 Yl 2 Methylpropan 1 One

Reactivity of the Azetidine (B1206935) Ring System

The azetidine ring is a saturated four-membered heterocycle containing a nitrogen atom. Its inherent ring strain makes it susceptible to a variety of reactions that are not as readily observed in its larger five- and six-membered counterparts, pyrrolidine (B122466) and piperidine.

The significant ring strain of the azetidine ring makes it prone to ring-opening reactions under various conditions. These reactions can be initiated by nucleophiles or electrophiles and provide a valuable synthetic route to a variety of acyclic amino compounds.

Nucleophilic Ring Opening: In the presence of strong nucleophiles, the azetidine ring of 1-(azetidin-3-yl)-2-methylpropan-1-one can undergo cleavage. The reaction typically proceeds via an SN2 mechanism, where the nucleophile attacks one of the ring carbons, leading to the breaking of a carbon-nitrogen bond. The regioselectivity of the attack depends on the substitution pattern of the ring and the nature of the nucleophile. For an unsubstituted N-H azetidine, the reaction can be facilitated by protonation of the nitrogen, which increases the electrophilicity of the ring carbons.

Electrophilic Ring Opening: Electrophilic activation of the azetidine nitrogen, for instance, through acylation or alkylation, can also facilitate ring-opening. The resulting azetidinium ion is highly susceptible to nucleophilic attack, leading to ring cleavage. The synthetic utility of these ring-opening reactions is significant as they provide access to functionalized γ-amino ketones, which are important building blocks in organic synthesis.

| Reaction Type | Reagents | Product Type | Synthetic Utility |

| Nucleophilic Ring Opening | Strong Nucleophiles (e.g., organometallics, hydrides) | γ-Amino ketones | Access to linear amino ketones |

| Electrophilic Ring Opening | Electrophiles (e.g., acyl halides, alkyl halides) followed by nucleophiles | N-substituted γ-amino ketones | Synthesis of functionalized amine derivatives |

Nucleophilic Substitution on Carbon: While less common than ring-opening, nucleophilic substitution at the carbon atoms of the azetidine ring can occur, particularly if a good leaving group is present. For this compound, derivatization of the N-H group could be a precursor to such reactions.

Electrophilic and Nucleophilic Reactions on Nitrogen: The nitrogen atom of the azetidine ring in this compound is a nucleophilic center. It can readily react with a variety of electrophiles.

N-Alkylation: The secondary amine of the azetidine can be alkylated using alkyl halides or other alkylating agents.

N-Acylation: Reaction with acyl halides or anhydrides leads to the formation of N-acylazetidines. These N-acyl derivatives are interesting substrates themselves, as the reactivity of the azetidine ring can be modulated by the nature of the acyl group. Studies on N-acylazetidines have shown that they are stable and can be used as effective acylating agents. organic-chemistry.orgacs.orgnih.govorganic-chemistry.orgstackexchange.com

N-Arylation: The nitrogen can also undergo arylation, for example, through Buchwald-Hartwig amination.

N-Sulfonylation: Reaction with sulfonyl chlorides provides N-sulfonylated azetidines.

These reactions are fundamental for modifying the properties of the molecule and for introducing further functional diversity.

Reactions Involving the Ketone Functionality

The ketone group in this compound is another key site for chemical transformations. It can undergo reactions typical of ketones, including nucleophilic additions to the carbonyl carbon and reactions at the α-carbon.

The carbonyl carbon is electrophilic and is susceptible to attack by a wide range of nucleophiles.

Reduction: The ketone can be reduced to the corresponding secondary alcohol, 1-(azetidin-3-yl)-2-methylpropan-1-ol, using various reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Grignard and Organolithium Reactions: Addition of organometallic reagents like Grignard reagents (RMgX) or organolithium reagents (RLi) to the carbonyl group yields tertiary alcohols after acidic workup.

Wittig Reaction: The ketone can be converted to an alkene through the Wittig reaction, which involves the use of a phosphorus ylide.

Formation of Imines and Enamines: Reaction with primary amines leads to the formation of imines, while reaction with secondary amines can yield enamines.

Cyanohydrin Formation: The addition of hydrogen cyanide (HCN) across the carbonyl double bond results in the formation of a cyanohydrin.

| Reaction Type | Reagent | Functional Group Transformation |

| Reduction | NaBH₄, LiAlH₄ | Ketone to Secondary Alcohol |

| Grignard Reaction | RMgX | Ketone to Tertiary Alcohol |

| Wittig Reaction | Ph₃P=CHR | Ketone to Alkene |

| Imine Formation | RNH₂ | Ketone to Imine |

The carbon atom adjacent to the carbonyl group (the α-carbon) is acidic and can be deprotonated to form an enolate. This enolate is a powerful nucleophile and can react with various electrophiles in what are known as α-substitution reactions. wikipedia.org

Halogenation: In the presence of an acid or base catalyst, the α-position can be halogenated with reagents like Br₂ or Cl₂.

Alkylation: The enolate can be alkylated using alkyl halides. This is a powerful method for forming new carbon-carbon bonds. wikipedia.org

Aldol (B89426) Condensation: The enolate can also act as a nucleophile in aldol reactions, attacking the carbonyl group of another molecule (an aldehyde or another ketone) to form a β-hydroxy ketone.

The isobutyryl group (-CO-CH(CH₃)₂) has one α-hydrogen, which can be abstracted to form the enolate.

Chemoselective Transformations of this compound

A significant aspect of the chemistry of this compound is the potential for chemoselectivity. With two distinct reactive sites—the nucleophilic azetidine nitrogen and the electrophilic carbonyl carbon—it is possible to selectively target one functional group while leaving the other intact.

For instance, the N-H group of the azetidine can be protected with a suitable protecting group (e.g., Boc, Cbz) to allow for selective reactions at the ketone functionality. Conversely, the ketone could be protected as a ketal to enable transformations on the azetidine ring.

Recent research on N-acylazetidines has demonstrated the feasibility of highly chemoselective ketone synthesis by the addition of organometallics. organic-chemistry.orgacs.orgnih.gov In these systems, the N-acylazetidine acts as an acylating agent, and the reaction proceeds via a stable tetrahedral intermediate, preventing over-addition of the nucleophile. organic-chemistry.orgstackexchange.com While this work focuses on N-acylated derivatives, it highlights the potential for controlling the reactivity of the azetidine moiety to achieve selective transformations. The choice of reagents and reaction conditions is crucial for achieving the desired chemoselectivity.

Stability and Degradation Pathways

The stability of this compound is influenced by environmental factors such as pH, temperature, and light. Degradation is likely to involve transformations of the azetidine ring and the ketone functional group.

Hydrolytic Stability:

The azetidine ring is known to be susceptible to hydrolysis, particularly under acidic or basic conditions, which can lead to ring-opening. In acidic media, protonation of the ring nitrogen would activate the ring towards nucleophilic attack by water, leading to the formation of an amino alcohol. Under basic conditions, while less common for simple azetidines, ring-opening could potentially be initiated by deprotonation of the N-H group, although this is less likely than acid-catalyzed hydrolysis.

Thermal Stability:

Thermal stress can induce decomposition of the molecule. The degradation pathway would likely involve the cleavage of the strained azetidine ring. The specific decomposition products would depend on the temperature and the presence of other reactive species. Thermal decomposition of heterocyclic compounds often leads to fragmentation into smaller, more stable molecules.

Photostability:

Exposure to light, particularly ultraviolet (UV) radiation, can lead to photodegradation. Ketones are known to undergo photochemical reactions, such as Norrish Type I and Type II reactions. For this compound, this could involve cleavage of the bond between the carbonyl group and the azetidine ring or the isopropyl group. The azetidine ring itself may also be susceptible to photochemical degradation. According to the International Council for Harmonisation (ICH) guideline Q1B, photostability testing is a crucial aspect of evaluating new drug substances to ensure that light exposure does not result in unacceptable changes. europa.euich.org

Potential Degradation Pathways:

Based on the functional groups present, several degradation pathways can be postulated for this compound.

Hydrolytic Ring Opening: This is a probable degradation pathway, especially in aqueous environments with non-neutral pH.

Oxidation: The secondary amine is susceptible to oxidation, which could lead to the formation of N-oxides or other oxidized species. The carbon alpha to the ketone could also be a site of oxidation.

Photodegradation: As mentioned, Norrish-type reactions of the ketone are a plausible photodegradation pathway.

Below are interactive tables summarizing the potential stability profile and degradation products of this compound based on general chemical principles.

Table 1: Predicted Stability of this compound under Different Conditions

| Condition | Predicted Stability | Potential Degradation Pathways |

| Acidic pH | Low | Acid-catalyzed hydrolytic ring-opening of the azetidine ring. |

| Neutral pH | Moderate | Slower hydrolysis compared to acidic or basic conditions. |

| Basic pH | Moderate to Low | Potential for base-catalyzed reactions, though less likely for ring-opening than acid catalysis. |

| Elevated Temperature | Low | Thermal decomposition, likely involving fragmentation of the azetidine ring. |

| Light (UV/Visible) | Moderate to Low | Photodegradation, potentially through Norrish Type I or Type II reactions of the ketone. |

| Oxidizing Agents | Low | Oxidation of the secondary amine and potentially the alpha-carbon of the ketone. |

Table 2: Potential Degradation Products of this compound

| Degradation Pathway | Potential Products |

| Hydrolytic Ring Opening | 1-amino-3-(2-methyl-1-oxopropyl)propan-2-ol |

| Oxidation | 1-(1-oxidoazetidin-3-yl)-2-methylpropan-1-one (N-oxide) |

| Photodegradation (Norrish Type I) | Azetidin-3-yl radical and isobutyryl radical |

| Photodegradation (Norrish Type II) | Not applicable due to the absence of a gamma-hydrogen on the alkyl chain. |

It is important to note that these are predicted pathways and products. Rigorous experimental studies, such as forced degradation studies under controlled conditions, would be necessary to definitively identify the degradation products and understand the stability profile of this compound.

Derivatization and Analog Design Based on the 1 Azetidin 3 Yl 2 Methylpropan 1 One Scaffold

Modifications at the Azetidine (B1206935) Nitrogen Atom

The secondary amine of the azetidine ring is a primary site for chemical modification, allowing for the introduction of various substituents through alkylation and acylation, as well as the strategic use of protecting groups to facilitate multi-step syntheses.

N-Alkylation and N-Acylation Strategies

The nitrogen atom of the 1-(azetidin-3-yl)-2-methylpropan-1-one scaffold can be readily functionalized. N-alkylation introduces alkyl groups, while N-acylation adds acyl moieties, significantly altering the compound's steric and electronic properties. These reactions typically proceed via nucleophilic substitution, where the azetidine nitrogen attacks an alkyl halide or an acyl chloride.

N-acylation of amines is a common transformation, and various methods can be employed. researchgate.netrsc.org For instance, N-acylazetidines can serve as effective acylating reagents themselves, with their reactivity influenced by the strain of the four-membered ring. organic-chemistry.org

Table 1: Examples of N-Alkylation and N-Acylation Reactions

| Reagent | Reaction Type | Product Class |

| Alkyl Halide (e.g., R-Br) | N-Alkylation | N-Alkyl-1-(azetidin-3-yl)-2-methylpropan-1-one |

| Acyl Chloride (e.g., R-COCl) | N-Acylation | N-Acyl-1-(azetidin-3-yl)-2-methylpropan-1-one |

| Ester (e.g., R-COOEt) | N-Acylation | N-Acyl-1-(azetidin-3-yl)-2-methylpropan-1-one |

Introduction and Cleavage of Protecting Groups

In complex synthetic sequences, protecting the azetidine nitrogen is often crucial to prevent unwanted side reactions. A variety of protecting groups are suitable for this purpose, with their selection depending on the stability required during subsequent reaction steps and the conditions needed for their eventual removal. nih.gov

Common nitrogen protecting groups include carbamates like tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and fluorenylmethyloxycarbonyl (Fmoc). nih.gov The benzhydryl group is also utilized, although its removal via hydrogenolysis can sometimes lead to ring opening, necessitating alternative deprotection strategies such as ozonolysis. researchgate.net A less common but effective group is the tert-butoxythiocarbonyl (Botc), which is more labile to acid than the standard Boc group and can be removed under conditions that leave a Boc group intact. acs.org

The cleavage of these protecting groups is a critical step. Acid-labile groups like Boc and benzhydryl can be removed with acids such as trifluoroacetic acid (TFA). researchgate.netacs.org Hydrogenolysis over a palladium catalyst is a standard method for removing benzyl-type protecting groups like Cbz and benzhydryl. tandfonline.comchemicalbook.com

Table 2: Common Protecting Groups for Azetidine Nitrogen and Their Cleavage Conditions

| Protecting Group | Abbreviation | Introduction Reagent | Cleavage Conditions |

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate | Trifluoroacetic Acid (TFA) |

| Benzyloxycarbonyl | Cbz | Benzyl chloroformate | Hydrogenolysis (H₂, Pd/C) |

| Benzhydryl | Bh | Benzhydryl bromide | Hydrogenolysis or Ozonolysis researchgate.nettandfonline.com |

| 9-Phenylfluorenyl | Pf | 9-Bromo-9-phenylfluorene | Mild Acid or Hydrogenolysis nih.gov |

| tert-Butoxythiocarbonyl | Botc | O-tert-Butyl S-(pyridin-2-yl) carbonothioate | Trifluoroacetic Acid (TFA) or Thermolysis acs.org |

Substitutions on the Azetidine Ring Carbon Atoms (C2, C3, C4)

Functionalization of the carbon skeleton of the azetidine ring provides another avenue for creating structural diversity. This can involve the synthesis of derivatives with substituents at the C3 position or the direct introduction of functional groups like halogens, hydroxyls, or amines onto the ring.

Synthesis of C3-Substituted Azetidine Derivatives

The synthesis of azetidines with various substituents at the C3 position is a key strategy for developing new analogs. nih.gov One approach involves the aza-Michael addition of NH-heterocycles to (N-Boc-azetidin-3-ylidene)acetate, which is prepared from N-Boc-azetidin-3-one. This method yields functionalized 3-substituted azetidines. nih.gov Another powerful technique is the strain-release homologation of azabicyclo[1.1.0]butanes, which allows access to a wide range of functionalized azetidines. rsc.org

Recent advances also include the direct and stereoselective C(sp3)–H functionalization of the azetidine ring, which allows for the introduction of aryl groups. rsc.org Furthermore, enantioselective methods, such as the copper-catalyzed boryl allylation of azetines, provide access to chiral 2,3-disubstituted azetidines. nih.gov

Introduction of Halogen, Hydroxyl, or Amino Functionalities

Direct functionalization of the azetidine ring can introduce key chemical handles for further derivatization.

Halogenation: 3-Haloazetidines are valuable precursors for further modification. For example, 3-fluoroazetidines can be synthesized from N-(alkylidene)-3-bromo-2-fluoropropylamines. nih.gov Similarly, 3-bromoazetidine (B1339375) derivatives have been prepared and subsequently treated with various nucleophiles to generate C3-substituted products. rsc.org The synthesis of 3-chloro-azetidinones is often achieved through the Staudinger cycloaddition using chloroacetyl chloride. mdpi.com

Hydroxylation: 3-Hydroxyazetidines are important intermediates. They can be synthesized through various routes, including the cyclization of tert-butylamine (B42293) with epichlorohydrin, followed by subsequent reactions. chemicalbook.comgoogle.com These 3-hydroxyazetidines can undergo further transformations, such as rearrangement into 2-oxazolines under acidic conditions. worktribe.comdurham.ac.ukacs.org

Amination: The introduction of an amino group at the C3 position creates 3-aminoazetidines, a critical substructure in medicinal chemistry. chemrxiv.orgnih.gov Synthetic strategies include reductive amination of azetidin-3-ones and direct displacement of a leaving group at the C3 position with an amine nucleophile. chemrxiv.org A modified Strecker reaction on N-benzhydryl 3-azetidinone has also been used to prepare 3-amino-3-phenyl azetidine. tandfonline.com A straightforward, single-step synthesis of azetidine-3-amines from commercially available materials has also been reported, highlighting the accessibility of these derivatives. nih.gov

Variations of the 2-Methylpropan-1-one Side Chain

Modification of the 2-methylpropan-1-one side chain is another key strategy for analog design. This can be achieved by altering the synthetic route to incorporate different acyl groups at the C3 position of the azetidine ring.

One common approach involves the acylation of an organometallic reagent with an activated azetidine-3-carboxylic acid derivative. Alternatively, a Grignard reagent or an organolithium compound can be reacted with an N-protected azetidine-3-carbonitrile (B1291615) or a related electrophile to form the desired ketone. The synthesis of aryl ketones, for instance, can be achieved through the reaction of Grignard reagents with N-Boc amides, which proceeds via a chemoselective cleavage of the C(O)-N bond. organic-chemistry.org This allows for the introduction of a wide array of alkyl, aryl, and alkynyl groups, leading to diverse ketone side chains on the azetidine scaffold. Late-stage modification strategies, such as those applied to peptide side chains, can also inspire methods for altering the ketone moiety after its initial installation. beilstein-journals.org

Homologation and Branching Modifications

Homologation, the process of extending a carbon chain, and branching modifications of the isobutyryl group in this compound are key strategies to explore the steric and conformational requirements of potential binding partners. These modifications can influence the compound's potency, selectivity, and pharmacokinetic properties.

Homologation: The systematic extension of the alkyl chain of the ketone can probe for additional hydrophobic interactions within a binding pocket. For instance, converting the isobutyryl group to a 2-methylbutanoyl (one-carbon homologation) or a 2-methylpentanoyl (two-carbon homologation) group can provide valuable structure-activity relationship (SAR) data. While direct examples for the target compound are not prevalent, general methods for the homologation of ketones are well-established in organic synthesis.

Branching Modifications: Altering the branching pattern of the acyl group can define the spatial arrangement of substituents and impact the molecule's conformational flexibility. Modifications could include shifting the methyl groups, such as in a pivaloyl group (2,2-dimethylpropanoyl), or introducing larger or different alkyl groups. These changes can be critical for optimizing interactions with specific amino acid residues in a target protein.

Table 1: Hypothetical Homologation and Branching Modifications of this compound

| Modification | Derivative Name | Rationale for Synthesis |

| One-Carbon Homologation | 1-(Azetidin-3-yl)-2-methylbutan-1-one | To explore larger hydrophobic pockets. |

| Two-Carbon Homologation | 1-(Azetidin-3-yl)-2-methylpentan-1-one | To further extend into a potential hydrophobic channel. |

| Isomeric Branching | 1-(Azetidin-3-yl)-3-methylbutan-1-one | To alter the vector of the alkyl substituent. |

| Increased Steric Bulk | 1-(Azetidin-3-yl)-2,2-dimethylpropan-1-one | To probe for steric tolerance in the binding site. |

Bioisosteric Replacements for the Ketone Group

Bioisosteric replacement of the ketone functional group is a common strategy in medicinal chemistry to improve metabolic stability, modulate polarity, and alter hydrogen bonding capacity, while retaining or improving biological activity. For the this compound scaffold, several bioisosteric replacements for the carbonyl moiety can be considered.

Common bioisosteres for ketones include oxetanes, which can mimic the hydrogen bond accepting ability of the carbonyl oxygen while introducing a more three-dimensional structure. nih.gov Heterocyclic rings such as 1,2,4-oxadiazoles and 1,3,4-oxadiazoles are also frequently employed as ketone bioisosteres. rsc.orgmdpi.comnih.gov These five-membered aromatic heterocycles can present hydrogen bond acceptors in different spatial orientations. The choice of a specific bioisostere depends on the desired physicochemical properties and the specific interactions with the biological target. ijpsm.com

Table 2: Potential Bioisosteric Replacements for the Ketone in this compound

| Original Group | Bioisosteric Replacement | Resulting Moiety | Rationale |

| Ketone | Oxetane | 3-isopropyl-3-(azetidin-3-yl)oxetane | Improves metabolic stability and introduces a polar, three-dimensional element. nih.gov |

| Ketone | 1,2,4-Oxadiazole | 3-(5-isopropyl-1,2,4-oxadiazol-3-yl)azetidine | Acts as a metabolically stable mimic of the carbonyl group with distinct electronic properties. nih.gov |

| Ketone | 1,3,4-Oxadiazole | 3-(5-isopropyl-1,3,4-oxadiazol-2-yl)azetidine | Offers a different arrangement of hydrogen bond acceptors compared to the 1,2,4-isomer. mdpi.com |

| Ketone | Aryl Halide | 3-(halophenyl)azetidine | Can mimic the electronic and steric properties of a ketone in certain binding environments. nih.gov |

Development of Spirocyclic and Fused Azetidine Derivatives

Introducing conformational rigidity through the formation of spirocyclic or fused ring systems can lead to an increase in potency and selectivity by reducing the entropic penalty upon binding to a target. The azetidine ring of this compound can serve as a foundation for the construction of such complex architectures.

Spirocyclic Derivatives: The synthesis of spirocyclic systems can involve the construction of a new ring that shares one atom with the azetidine ring, typically at the C3 position. For example, spiro[azetidine-3,3'-pyrrolidine] or spiro[azetidine-3,3'-piperidine] systems can be synthesized. These structures are of interest in drug discovery as they project substituents in well-defined vectors. nih.govrsc.org

Fused Derivatives: Fused systems can be created by constructing a new ring that shares two atoms with the azetidine ring. This can lead to the formation of bicyclic structures such as azabicyclo[n.2.0]alkanes. The synthesis of fused azetidine derivatives can provide rigid scaffolds that lock the relative orientation of substituents. Research has described the synthesis of various fused azetidine ring systems for their potential application in CNS-focused libraries. nih.gov

Table 3: Representative Spirocyclic and Fused Azetidine Scaffolds

| Scaffold Type | Example Scaffold Name | Potential Synthetic Approach |

| Spirocyclic | Spiro[azetidine-3,3'-pyrrolidin]-2-one | Intramolecular cyclization of a suitably functionalized azetidine-3-carboxamide (B1289449). |

| Spirocyclic | 2,7-Diazaspiro[3.5]nonane | Multi-step synthesis involving cyclization onto the azetidine ring. |

| Fused | 2-Azabicyclo[2.1.1]hexane | Intramolecular cyclization or cycloaddition reactions. |

| Fused | Tetrahydroazeto[1,2-a]pyrazine | Ring-closing metathesis from an appropriately substituted azetidine. nih.gov |

Scaffold Hopping and Pharmacophore Exploration

Scaffold hopping is a computational or synthetic strategy aimed at identifying novel molecular cores that maintain the key pharmacophoric features of a known active compound. niper.gov.innih.gov This approach can lead to new chemical series with improved properties, such as enhanced selectivity or better ADME profiles.

Pharmacophore Exploration: A pharmacophore model for this compound would likely consist of a hydrogen bond acceptor (the ketone oxygen), a basic nitrogen atom (the azetidine nitrogen), and a hydrophobic feature (the isopropyl group). The spatial arrangement of these features is crucial for biological activity. Computational modeling can be used to generate and refine such a pharmacophore model based on the structure of the target or a set of active analogs. chemisgroup.usmdpi.com

Scaffold Hopping: Once a pharmacophore model is established, it can be used to search virtual libraries for new scaffolds that present the key features in a similar spatial arrangement. For example, a scaffold hop from the azetidine ring could lead to pyrrolidine (B122466), piperidine, or even non-cyclic amine-containing structures. The isobutyryl group could be replaced by other functionalities that maintain the hydrophobic and hydrogen-bonding characteristics. The goal is to discover structurally distinct molecules that retain the desired biological activity. dundee.ac.uk

Table 4: Hypothetical Pharmacophore Model and Potential Scaffold Hops for this compound

| Pharmacophore Feature | Description | Potential Scaffold Hop | Rationale for Hop |

| Hydrogen Bond Acceptor | Ketone Oxygen | 1,3,4-Oxadiazole | To replace the ketone with a metabolically stable heterocycle while maintaining a hydrogen bond acceptor. mdpi.com |

| Basic Nitrogen | Azetidine Nitrogen | Pyrrolidine | To explore a slightly larger and more flexible heterocyclic core. |

| Hydrophobic Group | Isopropyl Group | Cyclopropyl | To introduce a conformationally restricted hydrophobic group. |

| Core Scaffold | Azetidine Ring | Bicyclo[1.1.1]pentan-1-amine | To introduce a rigid, non-planar core while maintaining an amine functionality. |

Investigation of Biological Activity and Target Interactions of 1 Azetidin 3 Yl 2 Methylpropan 1 One and Its Analogs

In Vitro Biological Screening and Assays

The biological potential of azetidine (B1206935) derivatives has been investigated through a range of in vitro assays, revealing activities against various pathogens and cellular targets.

Antimicrobial Activity Studies (e.g., against bacterial strains)

Analogs of 1-(Azetidin-3-yl)-2-methylpropan-1-one, particularly those incorporating the azetidin-2-one (B1220530) (β-lactam) core, have demonstrated notable antimicrobial properties. The antibacterial activity of these compounds is often attributed to their ability to interfere with bacterial cell wall synthesis. globalresearchonline.netderpharmachemica.com

A series of novel N-(substituted azetidine-3-carbonyl)-N-methyl-hydrazino derivatives of fluoroquinolones were synthesized and evaluated for their antibacterial activity. The minimum inhibitory concentration (MIC) values for one of the most active compounds against several bacterial strains are presented below.

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Methicillin-sensitive Staphylococcus aureus | 0.25 |

| Methicillin-resistant S. aureus | 16.00 |

| Escherichia coli ATCC 35218 | 1.00 |

Data sourced from Rajulu, G. C., et al. (2023).

Additionally, other studies have reported the synthesis of 3-alkylidene-2-indolone derivatives, with some compounds showing high antibacterial activity against Gram-positive bacteria, with MIC values as low as 0.5 μg/mL against strains of Staphylococcus aureus. mdpi.com

Antiprotozoal Activity Investigations (e.g., against Trypanosoma brucei)

The search for new therapeutic agents against protozoal infections has led to the investigation of various heterocyclic compounds, including derivatives that can be considered analogs of this compound. While direct studies on 3-acylazetidines are scarce, related structures have shown activity against Trypanosoma brucei, the causative agent of African trypanosomiasis.

For instance, a series of dicationic 2,6-diphenylpyrazines and their aza-analogues have been evaluated for their in vitro activity against T. b. rhodesiense. Although structurally distinct from the target compound, these molecules provide insight into the potential for small heterocyclic compounds to exhibit antiprotozoal effects.

| Compound | IC50 (nM) |

|---|---|

| Diamidine Analog 1 | 4.8 |

| Diamidine Analog 2 | 37 |

| Pentamidine (Standard) | 6.0 |

Data sourced from an illustrative study on antiprotozoal agents.

Furthermore, other research has identified that certain iron chelators exhibit anti-trypanosomal activities, with IC50 values against Trypanosoma brucei ranging from 2.1 to 220 µM. nih.gov

Enzyme Inhibition Assays (e.g., JAK inhibition)

The azetidine scaffold is present in a number of enzyme inhibitors, including those targeting the Janus kinase (JAK) family, which are crucial mediators of cytokine signaling. Dysregulation of the JAK-STAT pathway is implicated in various inflammatory diseases and cancers.

Several azetidine-containing compounds have been developed as potent JAK inhibitors. For example, a series of (R)-azetidine-2-carboxamide analogues have been shown to be sub-micromolar inhibitors of STAT3, a key downstream target of JAKs.

| Compound | STAT3 IC50 (μM) |

|---|---|

| Analog 5a | 0.52 |

| Analog 5o | 0.38 |

| Analog 8i | 0.34 |

Data sourced from a study on novel STAT3 inhibitors. nih.gov

Furthermore, the approved drug abrocitinib, which contains an azetidine moiety, is a known JAK1 inhibitor with an IC50 value of 0.029 μM for JAK1 and 0.803 μM for JAK2. nih.gov

Receptor Binding Studies and Functional Assays

Azetidine derivatives have been designed to interact with various receptors, demonstrating their versatility as scaffolds in medicinal chemistry. For example, novel 1,7-annelated indole (B1671886) derivatives containing a cyclic ketone have been synthesized as potent 5-HT3 receptor antagonists. The binding affinities of these compounds highlight the potential for azetidine-like structures to interact with specific receptor subtypes.

| Receptor | Ki (nM) |

|---|---|

| 5-HT3 | 0.19 |

| Sigma | 340 |

| Muscarine M1 | 910 |

| 5-HT4 | 960 |

Data for cilansetron, a representative compound from the study. nih.gov

Cellular Assays for Biological Response

The biological effects of azetidine analogs have been further characterized in cellular assays, providing information on their cytotoxicity and potential therapeutic applications. For instance, the cytotoxic effects of novel indole-acylhydrazone derivatives of 4-pyridinone were evaluated against human breast cancer cell lines.

| Cell Line | IC50 Range (μg/mL) |

|---|---|

| MCF-7 | < 25 |

| MDA-MB-231 | 25 - 50 |

Data from a study on potential histone deacetylase-2 inhibitors. nih.gov

In another study, tris(1H-indol-3-yl)methylium salts were evaluated for their cytotoxicity against human donor fibroblasts, with IC50 values for some derivatives being as low as 0.07 μg/mL. mdpi.com

Mechanistic Studies of Action

For azetidine-containing enzyme inhibitors, such as the JAK inhibitors, the mechanism involves binding to the ATP-binding site of the kinase domain, thereby preventing the phosphorylation of downstream signaling molecules like STATs. nih.gov In the case of some antimicrobial indole-carboxamido-polyamine conjugates, evidence suggests that they act by disrupting the bacterial membrane. mdpi.com The specific mechanism of action for any given azetidine derivative is a subject of ongoing research and is crucial for the development of targeted and effective therapeutic agents.

Elucidation of Molecular Targets and Pathways

The azetidine ring is a versatile scaffold in medicinal chemistry, and its derivatives have been shown to interact with a variety of biological targets, implicating them in numerous cellular pathways. nih.gov Analogs of this compound, particularly those incorporating the azetidin-2-one (β-lactam) core, have been investigated for their antiproliferative activities. One key area of investigation has been the targeting of tubulin, a critical component of the cytoskeleton. Certain 3-substituted azetidin-2-one analogs of combretastatin (B1194345) A-4 have been designed as colchicine-binding site inhibitors, thereby disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis. nih.gov

Beyond cancer, azetidine derivatives have been explored for their effects on the central nervous system. For instance, novel cis- and trans-azetidine analogs have been identified as potent inhibitors of the vesicular monoamine transporter-2 (VMAT2). nih.gov VMAT2 is responsible for packaging monoamines, such as dopamine (B1211576), into synaptic vesicles, and its inhibition can have significant effects on neurotransmission. This suggests a potential therapeutic avenue for conditions like methamphetamine abuse. nih.gov

Furthermore, other azetidine-containing compounds have been developed as inhibitors of enzymes like monoacylglycerol lipase (B570770) (MAGL), a key enzyme in the endocannabinoid system, and as modulators of signal transducer and activator of transcription (STAT) proteins, particularly STAT3, which is a crucial node in many signaling pathways related to cell growth and proliferation. rsc.orgnih.gov The diverse range of molecular targets for azetidine analogs underscores the chemical tractability of the azetidine scaffold for developing targeted therapies.

Protein-Ligand Interaction Analysis and Binding Modes

The specific interactions between azetidine-containing ligands and their protein targets are crucial for their biological activity. For azetidine amides that inhibit STAT3, isothermal titration calorimetry has been employed to confirm direct, high-affinity binding. nih.govacs.org This technique provides thermodynamic parameters such as the change in enthalpy (ΔH) and entropy (ΔS) upon binding, offering insights into the driving forces of the interaction. nih.govacs.org For example, certain (R)-azetidine-2-carboxamide analogues have demonstrated high-affinity binding to STAT3 with dissociation constants (KD) in the nanomolar range. nih.gov

In silico molecular docking studies have also been instrumental in elucidating the binding modes of azetidine derivatives. For the azetidin-2-one analogs targeting tubulin, docking studies support the hypothesis that these compounds interact with the colchicine-binding domain. nih.gov These computational models can predict the specific amino acid residues involved in the interaction, as well as the orientation of the ligand within the binding pocket, guiding the rational design of more potent and selective inhibitors.

The unique conformational properties of the azetidine ring can also influence its binding characteristics. Azetidine amides, for instance, can exhibit different torsional profiles compared to other tertiary amides, which can affect their structure-activity relationship (SAR). drughunter.com This structural feature can allow azetidine amides to mimic the binding of mono-substituted amides without having an N-H donor, which can be advantageous in drug design. drughunter.com

Preclinical In Vivo Efficacy Studies in Non-Human Models

While in vitro studies have demonstrated the potential of various azetidine analogs, preclinical in vivo data is more limited. However, some promising results have been reported. For example, an azetidine–piperazine diamide (B1670390) that acts as a monoacylglycerol lipase inhibitor has shown oral efficacy in animal models. rsc.org This is a significant finding, as oral bioavailability is a critical factor for the development of new therapeutics.

The development of azetidine-based compounds for central nervous system disorders has also been supported by in vitro pharmacokinetic profiling, which can predict the ability of a compound to cross the blood-brain barrier and exert its effects in the brain. nih.govnih.gov While not direct in vivo efficacy data, these studies are a crucial step in selecting candidates for further testing in non-human models. The successful in vivo application of any therapeutic agent depends on a combination of factors including potency, selectivity, and favorable pharmacokinetic properties. nih.gov

Selectivity and Off-Target Activity Profiling

The selectivity of a drug candidate is paramount to its safety and therapeutic efficacy. For azetidine-based STAT3 inhibitors, selectivity has been demonstrated against other members of the STAT family. Certain (R)-azetidine-2-carboxamide analogues have shown sub-micromolar potency against STAT3, while exhibiting significantly weaker effects on the DNA-binding activities of STAT1 and STAT5. nih.govacs.org This selectivity is crucial, as indiscriminate inhibition of STAT proteins could lead to unwanted side effects.

The profiling of azetidine-based scaffolds for CNS-focused libraries also involves assessing their physicochemical and ADME (absorption, distribution, metabolism, and excretion) properties to minimize off-target effects and ensure that the compounds are suitable for targeting the central nervous system. nih.govnih.gov This includes evaluating parameters such as solubility, permeability, and metabolic stability. researchgate.net By optimizing these properties early in the drug discovery process, researchers can increase the likelihood of identifying selective and effective drug candidates.

The following table provides a summary of the biological activities of some representative azetidine analogs:

| Compound Class | Molecular Target | Biological Activity |

| 3-Azetidin-2-one analogs | Tubulin (Colchicine-binding site) | Antiproliferative, cell cycle arrest |

| Cis- and trans-azetidine analogs | Vesicular monoamine transporter-2 (VMAT2) | Inhibition of dopamine uptake |

| Azetidine–piperazine diamides | Monoacylglycerol lipase (MAGL) | Enzyme inhibition |

| (R)-Azetidine-2-carboxamides | Signal transducer and activator of transcription 3 (STAT3) | Inhibition of DNA-binding activity |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Systematic Chemical Modification and Activity Correlation

Systematic modification of the azetidinone scaffold is a key strategy for optimizing biological activity. Research on related azetidin-2-one (B1220530) compounds, designed as analogues of combretastatin (B1194345) A-4, demonstrates the impact of altering substituents at the C-3 position of the β-lactam ring. nih.gov In a study focused on developing antiproliferative agents, various alkene substituents were introduced at this position to probe their effect on cytotoxicity in breast cancer cell lines. nih.gov

The findings indicated that modifications to the C-3 substituent significantly influenced the compounds' potency. For instance, a series of 3-(prop-1-en-2-yl)azetidin-2-ones, 3-allylazetidin-2-ones, and 3-(buta-1,3-dien-1-yl)azetidin-2-ones were synthesized and evaluated. nih.gov Certain analogues demonstrated potent in vitro antiproliferative activities in both MCF-7 and triple-negative MDA-MB-231 breast cancer cell lines, with IC50 values in the nanomolar range, comparable to the natural product combretastatin A-4 (CA-4). nih.gov This underscores the direct correlation between specific structural changes and biological outcomes.

Table 1: Antiproliferative Activity of C-3 Modified Azetidin-2-one Analogues

| Compound ID | C-3 Substituent | Cell Line | IC50 (nM) |

|---|---|---|---|

| 9h | prop-1-en-2-yl | MCF-7 | 10-33 |

| 9q | prop-1-en-2-yl | MCF-7 | 10 |

| 10p | allyl | MCF-7 | 10-33 |

| 10r | allyl | MCF-7 | 10-33 |

| 11h | buta-1,3-dien-1-yl | MCF-7 | 10-33 |

| CA-4 | (reference) | MDA-MB-231 | 23-33 |

This table is generated based on data reported for various azetidin-2-one analogues and is for illustrative purposes. nih.gov

Identification of Key Pharmacophoric Features for Biological Potency

A pharmacophore is a collection of steric and electronic features in a molecule necessary to ensure optimal interactions with a specific biological target. nih.gov For azetidine (B1206935) and azetidinone derivatives, the central four-membered ring often serves as a rigid scaffold. The biological potency of these compounds is then dictated by the nature and spatial orientation of substituents attached to this core.

In the context of anticancer agents targeting tubulin, the azetidin-2-one ring can act as a bioisostere for the ethylene bridge found in natural inhibitors like combretastatin A-4. nih.govnih.gov The key pharmacophoric features for these compounds include:

The azetidinone scaffold.

An N-1 substituted aryl ring (e.g., a 3,4,5-trimethoxyphenyl group), which often serves as a crucial recognition element. nih.gov

A C-4 substituted aryl ring. nih.gov

A specific substituent at the C-3 position, which can modulate potency and stability. nih.gov

For other targets, such as histone deacetylases (HDACs), cyclic peptides containing an azetidine-related core feature a long lipid chain with a hydrophilic functional group that acts as a zinc-binding motif, a critical pharmacophore for HDAC inhibition. mdpi.com

Influence of Stereochemistry on Biological Activity and Selectivity

Stereochemistry, the three-dimensional arrangement of atoms, plays a critical role in the biological activity of chiral molecules. biomedgrid.com Enantiomers, which are non-superimposable mirror images, can exhibit profoundly different pharmacodynamic and pharmacokinetic properties because biological systems, such as enzymes and receptors, are themselves chiral. biomedgrid.com One enantiomer may produce the desired therapeutic effect, while the other could be inactive or even toxic. biomedgrid.com

In the synthesis of azetidinone derivatives, reactions often produce a racemic mixture of enantiomers. nih.govnih.gov The biological evaluation of such mixtures provides an average activity of both forms. However, studies on other chiral compounds have demonstrated that stereochemistry is pivotal for activity. For example, research on isomers of 3-Br-acivicin revealed that only the (5S, αS) isomers displayed significant antiplasmodial activity, suggesting that their uptake into cells is mediated by a stereoselective transport system. nih.gov This highlights the general principle that a specific stereoisomer of an azetidine-based compound is likely responsible for the observed biological effects, making stereoselective synthesis a crucial goal in drug development.

Impact of Substituent Electronic and Steric Effects on Activity Profiles

The electronic and steric properties of substituents on the azetidine ring can dramatically alter a molecule's activity profile. Modifications to substituents can cause significant changes in the electronic structure and physicochemical properties of the parent compound. mdpi.comresearchgate.net

Electronic Effects: The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can modify the electron density of the azetidine ring and its other substituents. This can influence the molecule's ability to form hydrogen bonds, its polarity, and its reactivity. For instance, adding an amine substituent (an EDG) can significantly increase a molecule's nucleophilicity, while adding a trifluoromethyl group (an EWG) enhances its electrophilicity. mdpi.com These changes directly impact how the molecule interacts with its biological target.

Steric Effects: The size and shape of substituents (steric hindrance) affect how a molecule fits into a receptor's binding pocket. Bulky groups may prevent optimal binding, while smaller, well-placed groups can enhance it. The azetidine ring itself is often used in medicinal chemistry to improve properties like metabolic stability and hydrophilicity by acting as a bioisosteric replacement for more common groups like isopropyl moieties. researchgate.net

Development of Quantitative Structure-Activity Relationships (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the biological activity of a series of compounds with their physicochemical properties or structural features. mdpi.com These models generate mathematical equations that can predict the activity of novel, unsynthesized molecules, thereby guiding drug design and saving resources. researchgate.net

For various heterocyclic compounds, including those with an azetidin-2-one core, 2D- and 3D-QSAR models have been successfully developed. researchgate.netchalcogen.ronih.gov The quality of a QSAR model is assessed by statistical parameters such as the coefficient of determination (r²) and the cross-validated correlation coefficient (q² or Q²). An r² value close to 1.0 indicates a strong correlation between the descriptors and the observed activity. researchgate.net

Studies on 1,3,4-thiadiazole-2-yl azetidin-2-one derivatives have yielded QSAR models with high predictive power. For example, one model showed an r² of 0.8040 and a Q² of 0.6189, indicating a robust correlation and good internal predictivity. chalcogen.ro Another model for a similar series had an r² of 0.8526, explaining over 85% of the variance in the observed biological activity. researchgate.net These models suggest that descriptors related to thermodynamics, steric properties, and LogP play important roles in determining the antimicrobial activity of these compounds. chalcogen.ro

Table 2: Statistical Validation of QSAR Models for Azetidinone-Related Compounds

| Model Type | Correlation Coefficient (r²) | Cross-validated Coefficient (Q²) | External Predictivity (pred_r²) | Reference |

|---|---|---|---|---|

| Model A | 0.8040 | 0.6189 | Not Reported | chalcogen.ro |

| Model B | 0.8526 | 0.7784 | 0.8101 | researchgate.net |

| Model C | 0.7214 | 0.6189 | Not Reported | chalcogen.ro |

This table compiles data from different QSAR studies on azetidinone derivatives to illustrate typical model performance.

Structure-Based Ligand Design and Optimization Initiatives

Structure-based ligand design utilizes the three-dimensional structure of a biological target, often obtained through X-ray crystallography or NMR spectroscopy, to design molecules that can bind to it with high affinity and selectivity. nih.gov When the target's structure is known, computational tools like molecular docking can be used to predict the binding pose and affinity of potential ligands.

For azetidinone derivatives targeting tubulin, in silico molecular docking has been used to support the hypothesis that these compounds interact with the colchicine-binding domain. nih.govnih.gov This computational insight helps rationalize the observed SAR and guides the design of new analogues with improved binding characteristics.

Furthermore, the azetidine motif itself is a valuable tool in ligand optimization. It is increasingly used as a bioisosteric replacement to enhance physicochemical properties. researchgate.net Replacing a flexible or metabolically labile group with a rigid and stable azetidine ring can improve a compound's metabolic stability, aqueous solubility, and conformational preference, ultimately leading to a more effective and safer drug candidate. researchgate.net Computational and synthetic efforts are often combined in an iterative process to optimize these properties and achieve the desired biological activity. mdpi.com

Computational Chemistry and Molecular Modeling of 1 Azetidin 3 Yl 2 Methylpropan 1 One

Conformational Analysis and Conformational Landscapes

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule, known as conformers, that can be interconverted by rotation about single bonds. The set of all possible conformations and their corresponding energy levels constitutes the conformational landscape. For 1-(Azetidin-3-yl)-2-methylpropan-1-one, key rotatable bonds exist between the azetidine (B1206935) ring and the carbonyl carbon, as well as between the carbonyl carbon and the isopropyl group.

Table 1: Illustrative Conformational Analysis of this compound This table presents hypothetical data representative of a typical conformational analysis.

| Conformer ID | Dihedral Angle (Ring-C-C=O) | Relative Energy (kcal/mol) | Population (%) | Description |

| Conf-1 | 178.5° | 0.00 | 75.2 | Anti-periplanar, lowest energy state. |

| Conf-2 | -5.2° | 1.85 | 14.5 | Syn-periplanar, sterically hindered. |

| Conf-3 | 89.7° | 3.50 | 5.3 | Gauche conformation, higher energy. |

| Conf-4 | -91.2° | 3.61 | 5.0 | Gauche conformation, higher energy. |

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) studies)

Quantum chemical calculations provide highly accurate information about the electronic properties of a molecule. Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules to determine their geometries, energies, and other properties. mdpi.com

DFT studies can elucidate the electronic landscape of this compound. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. nih.gov

Furthermore, DFT can generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution across the molecule. For this compound, the MEP map would likely show a region of negative potential around the electron-rich carbonyl oxygen and the azetidine nitrogen, indicating sites susceptible to electrophilic attack. Conversely, regions of positive potential would be found around the hydrogen atoms, particularly the amine hydrogen on the azetidine ring, highlighting sites for nucleophilic interaction.

Table 2: Predicted Electronic Properties from DFT Calculations This table contains representative data expected from a DFT analysis at a common level of theory like B3LYP/6-31G(d).

| Property | Calculated Value | Interpretation |

| HOMO Energy | -6.8 eV | Region of electron donation (likely centered on the N and O atoms). |

| LUMO Energy | -0.5 eV | Region of electron acceptance (likely centered on the carbonyl carbon). |

| HOMO-LUMO Gap | 6.3 eV | Indicates high kinetic stability and relatively low reactivity. |

| Dipole Moment | 2.5 D | Suggests the molecule is polar. |

Reaction Mechanism Investigations

DFT calculations are also powerful tools for investigating reaction mechanisms. By mapping the potential energy surface of a chemical reaction, researchers can identify transition states, intermediates, and the associated activation energies. For this compound, DFT could be used to model various potential reactions, such as N-alkylation or N-acylation at the azetidine nitrogen, or reactions involving the ketone functionality. This allows for a theoretical prediction of reaction feasibility, pathways, and product distributions, providing valuable guidance for synthetic chemistry efforts.

Molecular Docking and Dynamics Simulations for Target Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. vistas.ac.in It is frequently used to predict the binding mode of a small molecule ligand to the active site of a protein. While specific docking studies on this compound are not widely published, research on related azetidinone derivatives shows their potential to interact with various biological targets, such as enzymes involved in bacterial cell wall synthesis or cancer-related kinases. rjptonline.orgdergipark.org.tr In a hypothetical docking study, the compound could be docked into a target's binding pocket, and its binding affinity would be estimated through a scoring function. Key interactions, such as hydrogen bonds between the azetidine nitrogen or carbonyl oxygen and protein residues, would be identified.

Following docking, Molecular Dynamics (MD) simulations can be employed to study the stability and dynamics of the ligand-protein complex over time. mdpi.com MD simulations model the atomic movements of the system, providing insights into the flexibility of the ligand in the binding site and the conformational changes in the protein upon binding. This can help validate the docking pose and provide a more accurate estimation of binding free energy.

Ligand-Based and Structure-Based Virtual Screening Approaches

Virtual screening is a computational strategy used in drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. nih.gov

Structure-Based Virtual Screening (SBVS): If the three-dimensional structure of a biological target is known, SBVS can be used. This involves docking a large database of compounds into the target's active site and ranking them based on their predicted binding affinity. The this compound scaffold could be used as a starting point to screen for derivatives with improved binding characteristics.

Ligand-Based Virtual Screening (LBVS): When the structure of the target is unknown, LBVS approaches can be used. These methods rely on the knowledge of other molecules that bind to the target. A model of the "pharmacophore" is created, defining the essential steric and electronic features required for binding. This pharmacophore model is then used to search for other molecules in a database that share these features.

Prediction of Molecular Properties Relevant to Biological Activity

In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a drug candidate, which are crucial for its success as a therapeutic agent. researchgate.netmdpi.com Various computational models, often based on Quantitative Structure-Activity Relationships (QSAR), are used to predict these properties. For this compound, these tools can provide valuable preliminary data on its drug-likeness, for example, by evaluating its compliance with Lipinski's Rule of Five. japsonline.com

Table 3: In Silico Prediction of Physicochemical and ADMET Properties This table presents calculated or predicted properties for this compound, commonly used to assess drug-likeness.

| Property | Predicted Value | Lipinski's Rule of Five Guideline | Compliance |

| Molecular Weight | 141.20 g/mol | ≤ 500 g/mol | Yes |

| LogP (Octanol/Water) | -0.35 | ≤ 5 | Yes |

| Hydrogen Bond Donors | 1 (from NH) | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 2 (from N and O) | ≤ 10 | Yes |

| Topological Polar Surface Area | 32.3 Ų | ≤ 140 Ų | Yes |

| Aqueous Solubility (logS) | -0.9 | > -6 | Good |

The predicted properties suggest that this compound has a favorable profile for oral bioavailability, with low molecular weight, good polarity, and sufficient hydrogen bonding capacity.

Advanced Analytical Characterization of 1 Azetidin 3 Yl 2 Methylpropan 1 One and Its Analogs

Spectroscopic Methods for Structure Elucidation

Spectroscopic techniques are indispensable for determining the molecular structure of organic compounds. By probing the interactions of molecules with electromagnetic radiation, these methods provide detailed information about the connectivity of atoms and the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the structural elucidation of organic molecules in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments provides an unambiguous assignment of the molecular structure of 1-(Azetidin-3-yl)-2-methylpropan-1-one.

For ¹H NMR, the spectrum would be expected to show characteristic signals for the protons of the azetidine (B1206935) ring and the isobutyryl group. The protons on the azetidine ring typically appear as complex multiplets due to spin-spin coupling. The methine proton at the 3-position of the azetidine ring would be coupled to the adjacent methylene (B1212753) protons. The isobutyryl group would be identified by a septet for the methine proton and a doublet for the two equivalent methyl groups.

¹³C NMR spectroscopy provides information on the carbon framework of the molecule. The carbonyl carbon of the ketone is expected to have a characteristic downfield chemical shift. The carbons of the azetidine ring and the isobutyryl group will also exhibit distinct signals. The application of ¹³C NMR is crucial in the characterization of complex azetidin-2-ones, where it helps in identifying the carbonyl group. biust.ac.bw

2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish connectivity. A ¹H-¹H COSY spectrum would reveal the coupling relationships between adjacent protons, confirming the arrangement of protons within the azetidine ring and the isobutyryl moiety. An HSQC or ¹H-¹³C COSY experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the attached proton's chemical shift. biust.ac.bw The use of such 2D NMR techniques is instrumental in unequivocally assigning the structure of complex azetidine derivatives. biust.ac.bwresearchgate.net

Interactive Data Table: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Azetidine-CH₂ | 3.2 - 3.8 | m | - |

| Azetidine-CH | 3.8 - 4.2 | m | - |

| Isobutyryl-CH | 2.5 - 3.0 | septet | ~7 |

| Isobutyryl-CH₃ | 1.0 - 1.2 | d | ~7 |

| Azetidine-NH | 1.5 - 2.5 | br s | - |

Interactive Data Table: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | 205 - 215 |

| Azetidine-CH₂ | 45 - 55 |

| Azetidine-CH | 35 - 45 |

| Isobutyryl-CH | 30 - 40 |

| Isobutyryl-CH₃ | 18 - 22 |

Mass Spectrometry (MS, High-Resolution Mass Spectrometry (HRMS), LC-MS)

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. For this compound, Electron Spray Ionization (ESI) or Electrospray Ionization Mass Spectrometry (ESIMS) would likely show a prominent protonated molecular ion [M+H]⁺.

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of the molecular ion with high precision. This allows for the calculation of the elemental formula, which is a critical step in confirming the identity of a novel compound. The combination of liquid chromatography with mass spectrometry (LC-MS) allows for the separation of the compound from a mixture before its detection by the mass spectrometer, providing both retention time and mass data. nih.gov In the characterization of azetidin-2-one (B1220530) derivatives, mass spectroscopy has proven to be a key technique. biust.ac.bw

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show a strong absorption band for the ketone carbonyl (C=O) stretching vibration, typically in the range of 1700-1725 cm⁻¹. The N-H stretching vibration of the secondary amine in the azetidine ring would appear as a moderate band in the region of 3300-3500 cm⁻¹. C-H stretching and bending vibrations for the alkyl groups would also be present. The presence of substituents on the azetidin-2-one ring can significantly affect the IR absorption frequencies of the carbonyl group. biust.ac.bw

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| N-H (stretch) | 3300 - 3500 | Medium |

| C-H (stretch, sp³) | 2850 - 3000 | Medium-Strong |

| C=O (stretch, ketone) | 1700 - 1725 | Strong |

| C-N (stretch) | 1020 - 1250 | Medium |

Chromatographic Techniques for Purity and Identity Confirmation

Chromatographic methods are essential for separating components of a mixture and determining the purity of a compound. These techniques are routinely used in conjunction with spectroscopic methods for comprehensive analytical characterization.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of compounds. For this compound, a reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase (like C18) and a polar mobile phase (such as a mixture of acetonitrile (B52724) and water). The purity of the compound can be determined by the area of its corresponding peak in the chromatogram. HPLC methods can be specifically designed and developed for the analysis of compounds containing azetidine rings to ensure their purity and identity. mdpi.com The development of such methods is crucial for quality control in synthetic processes.

Gas Chromatography (GC)

Gas Chromatography (GC) is another important chromatographic technique used for separating and analyzing volatile compounds. For the analysis of this compound, it might be necessary to derivatize the compound to increase its volatility and thermal stability, especially due to the presence of the polar N-H group. GC coupled with a mass spectrometer (GC-MS) provides a powerful combination for the separation and identification of components in a sample. nih.govresearchgate.net This technique can provide both the retention time from the GC and the mass spectrum from the MS for each component, allowing for confident identification.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method is indispensable for the unambiguous determination of molecular structures, including bond lengths, bond angles, and stereochemistry. For chiral molecules such as this compound and its analogs, single-crystal X-ray diffraction can definitively establish the absolute configuration of stereocenters.

The process involves irradiating a single crystal of the compound with a focused X-ray beam. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots. By analyzing the position and intensity of these spots, a three-dimensional electron density map of the molecule can be generated, from which the atomic positions are determined.

While specific crystallographic data for this compound is not publicly available, the analysis of analogous structures provides valuable insight into the expected solid-state conformation of such compounds. A relevant example is the crystal structure of L-azetidine-2-carboxylic acid, a naturally occurring analog of proline. acs.org The crystallographic data for this compound reveals key structural features of the azetidine ring.

Interactive Table: Crystallographic Data for L-Azetidine-2-carboxylic Acid

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | |

| a (Å) | 5.680 |

| b (Å) | 7.630 |

| c (Å) | 10.820 |

| Volume (ų) | 468.9 |

| Z (Molecules per unit cell) | 4 |

This data is representative of a small, chiral azetidine derivative and is used here for illustrative purposes. acs.org

The data in the table outlines the fundamental parameters of the crystal lattice. The space group P2₁2₁2₁ is a common chiral space group, indicating that the crystal is composed of a single enantiomer. The unit cell dimensions (a, b, and c) define the size of the repeating unit in the crystal. From a full crystallographic analysis, one can extract precise bond lengths and angles, which are crucial for understanding the molecule's geometry and conformational preferences in the solid state. For this compound, such data would confirm the puckering of the azetidine ring and the orientation of the 2-methylpropan-1-one substituent.

Chiroptical Methods for Stereochemical Analysis (e.g., Optical Rotation)

Chiroptical methods are a group of analytical techniques that utilize the interaction of polarized light with chiral molecules to probe their stereochemical features. These methods are non-destructive and highly sensitive to the three-dimensional structure of a molecule, making them essential for the characterization of enantiomers.

Optical rotation is the most common chiroptical technique. It measures the rotation of the plane of plane-polarized light as it passes through a solution of a chiral compound. Enantiomers will rotate the plane of polarized light to an equal extent but in opposite directions. A compound that rotates light clockwise is termed dextrorotatory (+), while one that rotates it counterclockwise is levorotatory (-).

The magnitude of the rotation is reported as the specific rotation [α], which is a characteristic physical property of a chiral compound under specific conditions (temperature, wavelength, and solvent). The specific rotation is calculated from the observed rotation using the following formula:

[α]Tλ = α / (l × c)

Where:

[α] is the specific rotation

T is the temperature in degrees Celsius

λ is the wavelength of the light (commonly the D-line of a sodium lamp, 589 nm)

α is the observed rotation in degrees

l is the path length of the sample tube in decimeters

c is the concentration of the solution in g/mL

While the specific rotation for this compound is not documented in publicly accessible literature, data from structurally similar chiral azetidine derivatives can provide an expected range and illustrate the application of this technique. For instance, the specific rotation of a chiral protected aminomethyl azetidine derivative provides a useful reference.

Interactive Table: Specific Rotation of a Chiral Azetidine Analog

| Compound | Formula | Specific Rotation [α]20D | Conditions |

| (R)-3-(Aminomethyl)-1-Boc-piperidine | C₁₁H₂₂N₂O₂ | +10° to +20° | c=1 in Methanol |

This data is for a representative chiral azetidine-like compound and serves as an example of typical values. avantorsciences.com

This data indicates that the (R)-enantiomer of this particular analog is dextrorotatory. For this compound, determining the specific rotation of each enantiomer would be a critical step in its characterization, allowing for the assessment of enantiomeric purity and the assignment of the (+) and (-) descriptors to the (R) and (S) configurations.

Other chiroptical techniques, such as Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD), can provide even more detailed stereochemical information by measuring the differential absorption of left and right circularly polarized light at various wavelengths. These methods can be used to determine the absolute configuration of chiral molecules by comparing experimental spectra with those predicted from quantum chemical calculations.

Future Research Directions and Potential Applications

Exploration of Novel Therapeutic Areas for Azetidine (B1206935) Derivatives

The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, is a key structural motif found in various natural products and synthetic compounds with significant biological properties. medwinpublishers.comwikipedia.org Derivatives of azetidine have demonstrated a broad spectrum of therapeutic potential, including antibacterial, antifungal, anticancer, anti-inflammatory, and antitubercular activities. medwinpublishers.commdpi.comjmchemsci.com

The unique conformational constraints imposed by the strained four-membered ring can lead to enhanced binding affinity and selectivity for specific biological targets. medwinpublishers.com For instance, azetidine derivatives have been investigated as inhibitors of various enzymes and as modulators of receptors implicated in a range of diseases. ontosight.ainih.gov The exploration of compounds like 1-(Azetidin-3-yl)-2-methylpropan-1-one could unveil novel therapeutic applications in areas such as neurodegenerative diseases, metabolic disorders, and viral infections. The structural features of this compound, specifically the azetidin-3-yl ketone moiety, provide a versatile platform for further chemical modifications to optimize potency and pharmacokinetic properties for a variety of therapeutic targets.

Table 1: Investigated Therapeutic Areas for Azetidine Derivatives

| Therapeutic Area | Examples of Investigated Activities |

|---|---|

| Infectious Diseases | Antibacterial, Antifungal, Antiviral, Antitubercular medwinpublishers.com |

| Oncology | Anticancer medwinpublishers.com |

| Inflammation | Anti-inflammatory mdpi.com |

Development of Advanced and Sustainable Synthetic Methodologies

The synthesis of azetidine derivatives presents unique challenges due to the inherent ring strain of the four-membered ring. medwinpublishers.com Traditional synthetic methods often require harsh reaction conditions and may lack stereochemical control. researchgate.net Consequently, a significant area of future research lies in the development of more advanced, efficient, and sustainable synthetic methodologies for constructing the azetidine core and for the subsequent functionalization of compounds like this compound.

Recent advancements in synthetic organic chemistry have offered promising solutions. Methodologies such as cycloaddition reactions, cyclizations of acyclic precursors, and ring expansions of smaller heterocycles are being refined to improve yields and selectivity. medwinpublishers.commagtech.com.cn The use of continuous flow synthesis is also emerging as a sustainable approach, allowing for better control over reaction parameters and easier scalability. acs.org Furthermore, the development of catalytic methods, including those utilizing transition metals or organocatalysts, is crucial for the stereoselective synthesis of chiral azetidine derivatives, which is often essential for their biological activity. organic-chemistry.orgnih.gov

Integration with Artificial Intelligence and Machine Learning for Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and development. mednexus.orgnih.gov These computational tools can significantly accelerate the identification and optimization of novel drug candidates. In the context of this compound and other azetidine derivatives, AI and ML can be employed in several key areas.

Predictive models can be developed to screen large virtual libraries of azetidine-containing compounds for potential biological activity against specific targets, thereby prioritizing synthetic efforts. nih.govmdpi.com Machine learning algorithms can also predict the absorption, distribution, metabolism, excretion, and toxicity (ADME/T) properties of these compounds, helping to identify candidates with favorable drug-like profiles early in the discovery process. nih.gov Furthermore, generative AI models can design novel azetidine derivatives with optimized properties, potentially leading to the discovery of compounds with enhanced efficacy and reduced side effects. nih.gov The combination of computational modeling and experimental validation will be a powerful strategy for unlocking the full therapeutic potential of this class of compounds. thescience.dev

Applications as Chemical Probes in Complex Biological Systems

Chemical probes are essential tools for dissecting complex biological processes. The unique structural and chemical properties of azetidine derivatives make them attractive candidates for the development of novel chemical probes. Their relatively small size and conformational rigidity can be advantageous for designing probes with high specificity for their biological targets. nih.gov

By incorporating reporter groups, such as fluorescent tags or biotin (B1667282) labels, onto the this compound scaffold, researchers can create probes to visualize and track the localization and dynamics of specific proteins or other biomolecules within living cells. researchgate.net These probes can be instrumental in target identification and validation, helping to elucidate the mechanism of action of therapeutic agents and to understand the intricate signaling pathways involved in disease. The development of azetidine-based chemical probes represents a significant opportunity to advance our understanding of fundamental biology and to facilitate the discovery of new medicines.

Emerging Roles in Materials Science or Other Interdisciplinary Fields

Beyond their applications in medicine, azetidine derivatives are also finding emerging roles in materials science and other interdisciplinary fields. The strained four-membered ring of azetidine can be harnessed to create unique polymeric materials with novel properties. For example, the ring-opening polymerization of azetidine monomers can lead to the formation of functional polymers with applications in drug delivery, coatings, and adhesives. researchgate.net

Recent research has also explored the use of azetidine structures in the design of polycyclic energetic materials, where the azetidine moiety can contribute to increased density and stability. nih.gov The ability to precisely control the three-dimensional structure of azetidine-containing molecules also makes them interesting building blocks for the construction of functional materials with tailored optical, electronic, or catalytic properties. The continued exploration of the chemical reactivity and physical properties of compounds like this compound will undoubtedly lead to new and exciting applications in a variety of scientific disciplines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.